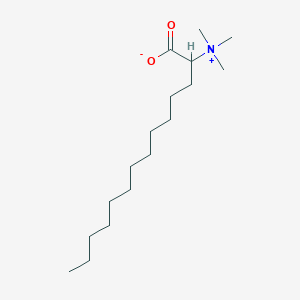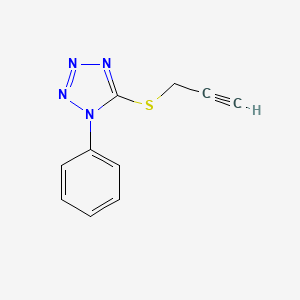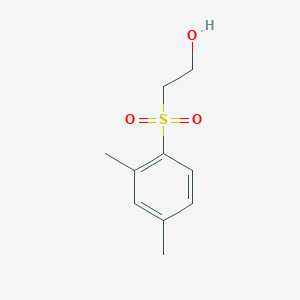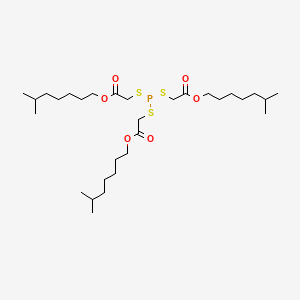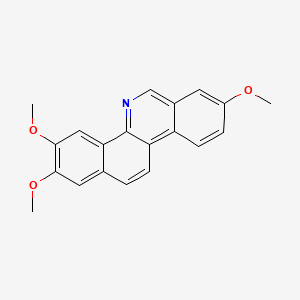
2-(Dibromomethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromomethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a dibromomethyl group attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds under mild conditions and yields the desired dibromomethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield quinoxaline-2-methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinoxalines
- Quinoxaline-2-carboxylic acids
- Quinoxaline-2-methyl derivatives
Applications De Recherche Scientifique
2-(Dibromomethyl)quinoxaline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dibromomethyl)quinoxaline involves its interaction with cellular targets, leading to various biological effects. For instance, its anti-cancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound’s ability to form reactive intermediates also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-(dibromomethyl)quinoxaline
- 2-(Bromomethyl)quinoxaline
- 2-(Chloromethyl)quinoxaline
Comparison: 2-(Dibromomethyl)quinoxaline is unique due to its dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
Propriétés
Numéro CAS |
32601-90-4 |
|---|---|
Formule moléculaire |
C9H6Br2N2 |
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
2-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
Clé InChI |
PXBIZFAXYSJINW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




